molecular formula C12H10N2O3S B5233335 4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid

Cat. No. B5233335
M. Wt: 262.29 g/mol
InChI Key: CGQBOJLXCIXBEP-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid, also known as MBOA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MBOA is a member of the benzothiazole family of compounds, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes involved in cell proliferation and survival, including DNA topoisomerases and histone deacetylases. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and viral infections. This compound is also relatively easy to synthesize and purify, making it a readily available compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been found to be cytotoxic to normal cells. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid, including further studies on its mechanism of action and potential therapeutic applications. In addition, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity. Furthermore, studies could be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.

Synthesis Methods

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminobenzenethiol with ethyl acetoacetate in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications, including as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs.

properties

IUPAC Name

(Z)-4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-3-2-4-8-11(7)14-12(18-8)13-9(15)5-6-10(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBOJLXCIXBEP-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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